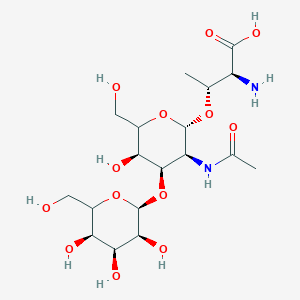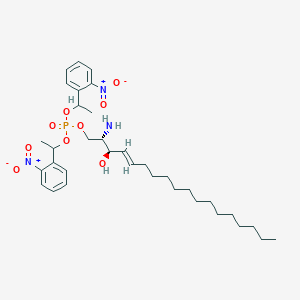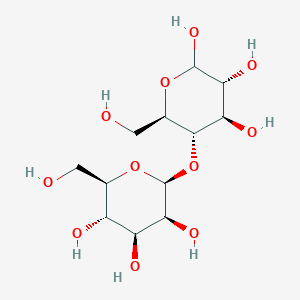
1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar potassium salt compounds involves specific chemical processes. For instance, Penelle and Xie (2001) describe the synthesis of the potassium salt of poly(trimethylene-1,1-dicarboxylic acid) by hydrolyzing a di-n-propyl ester polymer, using anionic ring-opening polymerization (Penelle & Xie, 2001). This method could potentially be adapted for the synthesis of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt.
Molecular Structure Analysis
The molecular structure of potassium salt compounds can be complex. For example, Jiang et al. (2001) analyzed the crystal structure of potassium mikanin-3-O-sulfate, revealing intricate coordination polyhedra and supramolecular assembly (Jiang et al., 2001). Such detailed structural analysis could be similar for 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt.
Chemical Reactions and Properties
The chemical reactions and properties of potassium salt compounds are diverse. For example, the study by Liu et al. (2019) on carboxyl potassium salt polysulfone demonstrates how variations in the chemical structure can significantly impact the properties and applications of these compounds (Liu et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are key aspects of potassium salt compounds. The research by Penelle and Xie (2001) on poly(trimethylene-1,1-dicarboxylate) polyelectrolytes provides insights into the thermal properties and solubility behavior of such compounds (Penelle & Xie, 2001).
Chemical Properties Analysis
The chemical properties, like reactivity and bonding, are crucial for understanding potassium salt compounds. The study by Diniz et al. (2005) on the vibrational spectra of different salts of pyromellitic acid reveals detailed information about the bonding and reactivity of these compounds (Diniz et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polyelectrolytes
A study by Penelle and Xie (2001) detailed the synthesis and characterization of poly(trimethylene-1,1-dicarboxylate) polyelectrolytes, highlighting a new family of polyelectrolytes with a carbon backbone substituted on every third carbon by two carboxylate anions. This research underscores the potential for developing novel polyelectrolytes with unique thermal properties and solubility behaviors, relevant to a broad spectrum of applications in materials science and engineering (Penelle & Xie, 2001).
Dye Removal Technologies
Research by Bahrpaima and Fatehi (2019) explored the synthesis of carboxypropylated and carboxypentylated lignosulfonates for dye removal, offering an innovative approach to water treatment. The study demonstrated the efficacy of these modified lignosulfonates in removing ethyl violet dye, suggesting their potential as eco-friendly and efficient coagulants in water purification processes (Bahrpaima & Fatehi, 2019).
Ion-pair Induced Supramolecular Assembly
A groundbreaking study by Jagleniec et al. (2019) revealed the selective extraction and sensing of potassium sulfate through ion-pair induced supramolecular assembly formation. This research offers a glimpse into the future of selective ion extraction and environmental sensing, showcasing the critical role of supramolecular chemistry in addressing complex challenges in analytical and environmental chemistry (Jagleniec et al., 2019).
Potassium Sulfate in Agriculture
A study on the response of alfalfa under salt stress to the application of potassium sulfate nanoparticles by El-Sharkawy et al. (2017) provided insights into the benefits of potassium sulfate in mitigating salt-induced adverse effects on plants. This research highlights the importance of potassium sulfate nanoparticles in enhancing plant growth and stress resilience, indicating its potential in agricultural practices to improve crop yield and stress management (El-Sharkawy et al., 2017).
Propiedades
IUPAC Name |
potassium;1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S.K/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20;/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23);/q;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWHWGURVQFHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23KNO5S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)



![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)